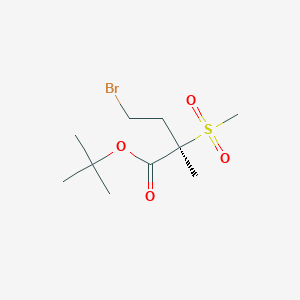
tert-Butyl (R)-4-bromo-2-methyl-2-(methylsulfonyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound that features a tert-butyl ester group, a bromine atom, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves multiple stepsThe reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce sulfone and alcohol derivatives, respectively .
Scientific Research Applications
tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate include:
- tert-Butyl ®-4-bromo-2-methylbutanoate
- tert-Butyl ®-4-bromo-2-(methylsulfonyl)butanoate
- tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)pentanoate
Uniqueness
The uniqueness of tert-Butyl ®-4-bromo-2-methyl-2-(methylsulfonyl)butanoate lies in its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H19BrO4S |
|---|---|
Molecular Weight |
315.23 g/mol |
IUPAC Name |
tert-butyl (2R)-4-bromo-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C10H19BrO4S/c1-9(2,3)15-8(12)10(4,6-7-11)16(5,13)14/h6-7H2,1-5H3/t10-/m1/s1 |
InChI Key |
QSXOPTGUIPYDIH-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@](CCBr)(C(=O)OC(C)(C)C)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CCBr)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


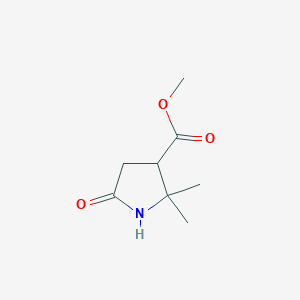
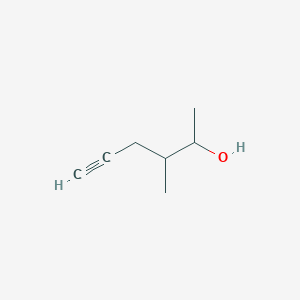
![1-Methyl-3-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13323207.png)
![Rel-N-((3aR,5s,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-yl)formamide](/img/structure/B13323209.png)

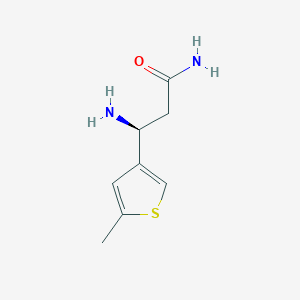

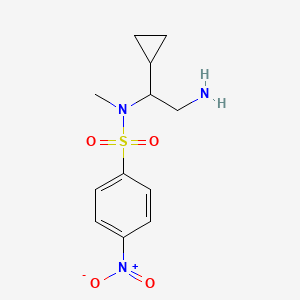
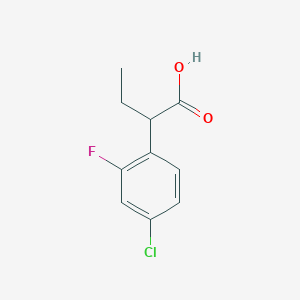
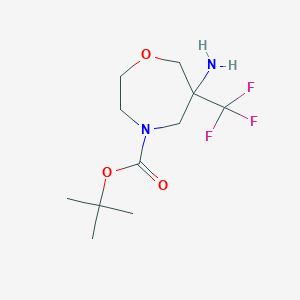
![4-Chloro-2-(2,2-dimethylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13323260.png)
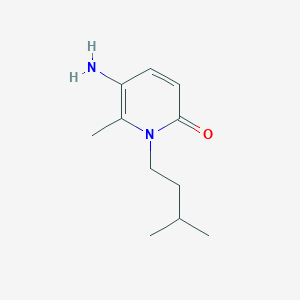
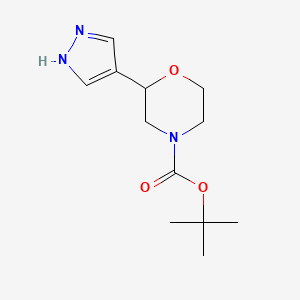
![Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13323271.png)
